molecular formula C11H12IN3O4 B034864 5'-Deoxy-5'-iodo-9-deazainosine CAS No. 102731-46-4

5'-Deoxy-5'-iodo-9-deazainosine

Cat. No. B034864
M. Wt: 377.13 g/mol
InChI Key: FKFBWNDSWWYBKW-KBHCAIDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Deoxy-5'-iodo-9-deazainosine, also known as Cordycepin, is a nucleoside analog that has attracted attention in the scientific community due to its potential therapeutic applications. Cordycepin is found in the fungus Cordyceps militaris and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism Of Action

5'-Deoxy-5'-iodo-9-deazainosine exerts its effects through various mechanisms. In cancer cells, 5'-Deoxy-5'-iodo-9-deazainosine inhibits tumor growth by inducing apoptosis and inhibiting cell proliferation. 5'-Deoxy-5'-iodo-9-deazainosine also inhibits angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients. Inflammatory cells, such as macrophages, produce cytokines that promote inflammation. 5'-Deoxy-5'-iodo-9-deazainosine inhibits the production of these cytokines, thereby reducing inflammation. Finally, 5'-Deoxy-5'-iodo-9-deazainosine inhibits viral replication by interfering with the synthesis of viral RNA.

Biochemical And Physiological Effects

5'-Deoxy-5'-iodo-9-deazainosine has several biochemical and physiological effects. It inhibits the activity of enzymes involved in nucleic acid synthesis, which leads to the inhibition of DNA and RNA synthesis. 5'-Deoxy-5'-iodo-9-deazainosine also inhibits protein synthesis by interfering with the elongation phase of translation. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately apoptosis.

Advantages And Limitations For Lab Experiments

5'-Deoxy-5'-iodo-9-deazainosine has several advantages for lab experiments. It is readily available and can be synthesized through various methods. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been extensively studied, and there is a wealth of literature on its biological effects. However, there are also some limitations to its use in lab experiments. 5'-Deoxy-5'-iodo-9-deazainosine is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of 5'-Deoxy-5'-iodo-9-deazainosine. One area of research is the development of new synthesis methods that can improve the yield and purity of 5'-Deoxy-5'-iodo-9-deazainosine. Another area of research is the development of new formulations of 5'-Deoxy-5'-iodo-9-deazainosine that can improve its solubility and stability. Additionally, there is ongoing research into the use of 5'-Deoxy-5'-iodo-9-deazainosine in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanisms of action of 5'-Deoxy-5'-iodo-9-deazainosine, which can help to uncover new therapeutic applications for this compound.

Synthesis Methods

5'-Deoxy-5'-iodo-9-deazainosine can be synthesized through various methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of starting materials such as adenosine and iodine, which are then transformed into 5'-Deoxy-5'-iodo-9-deazainosine through a series of chemical reactions. Fermentation involves the use of microorganisms such as Cordyceps militaris, which produce 5'-Deoxy-5'-iodo-9-deazainosine naturally.

Scientific Research Applications

5'-Deoxy-5'-iodo-9-deazainosine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. 5'-Deoxy-5'-iodo-9-deazainosine has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been shown to have anti-viral properties and has been studied for its potential use in treating viral infections such as hepatitis B and C.

properties

CAS RN

102731-46-4

Product Name

5'-Deoxy-5'-iodo-9-deazainosine

Molecular Formula

C11H12IN3O4

Molecular Weight

377.13 g/mol

IUPAC Name

7-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H12IN3O4/c12-1-5-8(16)9(17)10(19-5)4-2-13-7-6(4)14-3-15-11(7)18/h2-3,5,8-10,13,16-17H,1H2,(H,14,15,18)/t5-,8-,9-,10+/m1/s1

InChI Key

FKFBWNDSWWYBKW-KBHCAIDQSA-N

Isomeric SMILES

C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O

SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(O3)CI)O)O

Canonical SMILES

C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(O3)CI)O)O

synonyms

5'-deoxy-5'-iodo-9-deazainosine

Origin of Product

United States

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